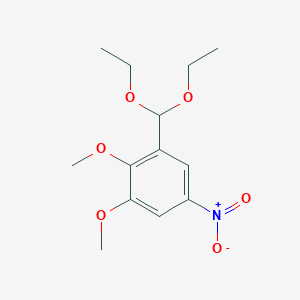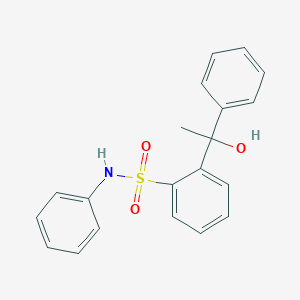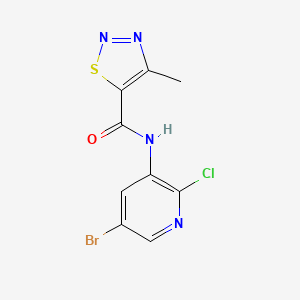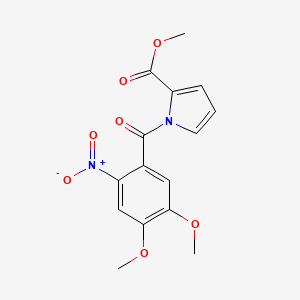![molecular formula C19H16N4S B14011090 7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 60282-65-7](/img/structure/B14011090.png)
7-[(Diphenylmethyl)sulfanyl]-1H-imidazo[4,5-b]pyridin-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a triazabicyclo framework, which is a bicyclic structure containing three nitrogen atoms, and a benzhydrylsulfanyl group, which is a sulfur atom bonded to a benzhydryl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazabicyclo framework and the introduction of the benzhydrylsulfanyl group. Common reagents used in these reactions include hydrazine derivatives, sulfur sources, and benzhydryl halides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Industrial methods may also incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazabicyclo framework can be reduced under specific conditions.
Substitution: The benzhydrylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazabicyclo derivatives.
Substitution: Substituted benzhydrylsulfanyl derivatives.
Applications De Recherche Scientifique
2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and catalysts.
Mécanisme D'action
The mechanism of action of 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. The triazabicyclo framework and benzhydrylsulfanyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-ol
- 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-thiol
Uniqueness
Compared to similar compounds, 2-Benzhydrylsulfanyl-5,7,9-triazabicyclo[4.3.0]nona-2,4,6,8-tetraen-4-amine stands out due to its amine group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60282-65-7 |
|---|---|
Formule moléculaire |
C19H16N4S |
Poids moléculaire |
332.4 g/mol |
Nom IUPAC |
7-benzhydrylsulfanyl-1H-imidazo[4,5-b]pyridin-5-amine |
InChI |
InChI=1S/C19H16N4S/c20-16-11-15(17-19(23-16)22-12-21-17)24-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12,18H,(H3,20,21,22,23) |
Clé InChI |
FWBXCTITCDEUIX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(C2=CC=CC=C2)SC3=CC(=NC4=C3NC=N4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Chloroethylcarbamoyl(methyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B14011007.png)
![4-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B14011012.png)


![5-[(But-2-yn-1-yloxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B14011027.png)



![2-Azaspiro[4.4]nonane-1,3-dione,2-(3-chloro-4-methylphenyl)-](/img/structure/B14011037.png)
![N-[(Dibenzylamino)-phenyl-methyl]benzamide](/img/structure/B14011042.png)
![Dimethyl2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B14011043.png)

![[3-Methoxy-4-(4-methylphenoxy)phenyl]methanol](/img/structure/B14011045.png)

